molecular formula C13H13ClN2O B3009370 2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide CAS No. 1424456-49-4

2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide

Cat. No.: B3009370
CAS No.: 1424456-49-4
M. Wt: 248.71
InChI Key: STXDPCVKPFAWLP-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the second position, a cyclopropyl group attached to the nitrogen atom, and a prop-2-yn-1-ylamino group at the fourth position of the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid, cyclopropylamine, and propargylamine.

    Formation of Benzamide Core: The first step involves the conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (TEA) to form 2-chloro-N-cyclopropylbenzamide.

    Substitution Reaction: Finally, the 2-chloro-N-cyclopropylbenzamide is reacted with propargylamine under basic conditions to introduce the prop-2-yn-1-ylamino group at the fourth position, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-ylamino group can be oxidized to form corresponding oxides or ketones.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of dechlorinated benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclopropyl-4-aminobenzamide: Lacks the prop-2-yn-1-ylamino group, making it less versatile in chemical reactions.

    2-chloro-N-cyclopropyl-4-(methylamino)benzamide: Contains a methylamino group instead of the prop-2-yn-1-ylamino group, affecting its reactivity and biological activity.

Uniqueness

2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide is unique due to the presence of the prop-2-yn-1-ylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-4-(prop-2-ynylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-2-7-15-10-5-6-11(12(14)8-10)13(17)16-9-3-4-9/h1,5-6,8-9,15H,3-4,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXDPCVKPFAWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC(=C(C=C1)C(=O)NC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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